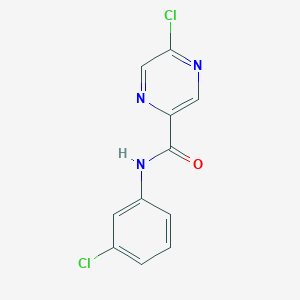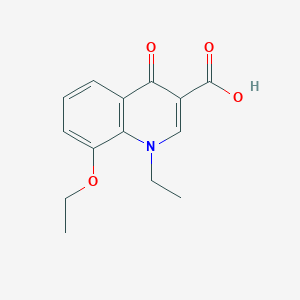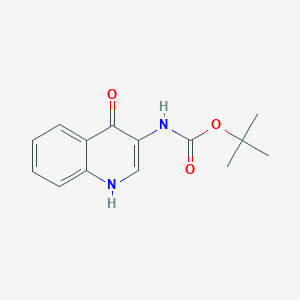
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin, often involves the use of metal-catalyzed and organocatalytic methods. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the reaction of 2,4-dimethylphenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the coumarin core .
Industrial Production Methods
Industrial production of coumarin derivatives typically involves scalable synthetic routes that ensure high yield and purity. Methods such as solvent-free synthesis and the use of green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the coumarin core, potentially leading to dihydrocoumarins.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield coumarin-3,4-quinone, while substitution reactions can produce a variety of functionalized coumarins .
Scientific Research Applications
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like pancreatic lipase, thereby affecting lipid metabolism . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its wide range of biological activities.
4-Hydroxycoumarin: A well-known anticoagulant.
3-Phenylcoumarin: Another derivative with potential therapeutic applications.
Uniqueness
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, stands out due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other coumarin derivatives .
Properties
CAS No. |
73791-10-3 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
InChI Key |
YCEYMCDYIHMGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



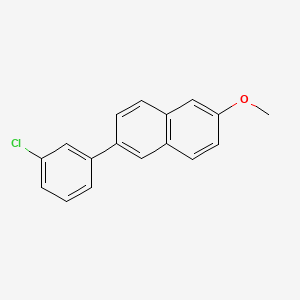
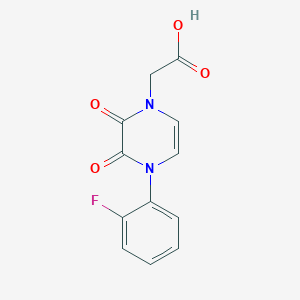

![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)
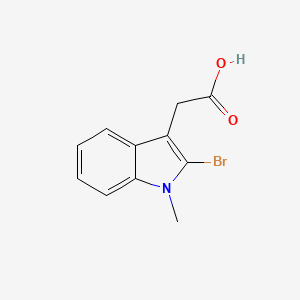
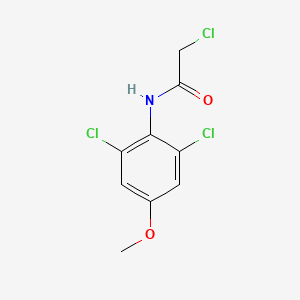
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
